N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylpyrazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-11-15(2)20(16(3)12-14)21-19(24)13-23-10-9-18(22-23)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOOXPNVZMNYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of mesityl chloride with 3-phenyl-1H-pyrazole in the presence of a base, followed by the addition of acetic anhydride . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound has shown potential biological activity, making it a subject of interest in studies related to antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to influence cellular processes related to growth and proliferation.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
The following sections compare N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide with structurally related compounds, focusing on substituent effects, synthesis, physical properties, and intermolecular interactions.
Substituent Variations and Structural Features
Table 1: Key Structural and Physical Properties of Analogous Compounds
Substituent Effects on Physicochemical Properties
- Mesityl vs. Other Aryl Groups : The mesityl group in the target compound introduces significant steric bulk and hydrophobicity compared to smaller aryl substituents (e.g., 2,3-dimethylphenyl in or dichlorophenyl in ). This may reduce solubility in polar solvents but improve lipid membrane permeability.
- Pyrazole Substitution: The 3-phenyl group on the pyrazole ring (target compound) contrasts with analogs bearing nitro (electron-withdrawing, ), isobutylamino (polar, ), or dual pyrazole groups (). Positional isomerism (e.g., 5-phenyl in vs.
- Hydrogen Bonding: Compounds like exhibit R22(10) hydrogen-bonded dimers, stabilizing crystal packing.
Thermal and Spectral Properties
- Melting Points : The hydroxy-substituted analog exhibits a high melting point (245–247°C), likely due to intermolecular hydrogen bonding. In contrast, the mesityl group’s hydrophobicity may lower the target compound’s melting point.
- Mass Spectrometry : ESI-MS data for (m/z 303.6 [M+H]⁺) and (m/z 558.2 [M+H]⁺) highlight the utility of mass spectrometry in characterizing such compounds.
Biological Activity
N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of mesityl acetamide with 3-phenyl-1H-pyrazole derivatives. The general synthetic route involves:
- Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole core.
- Acetylation : The resulting pyrazole is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results comparable to standard antibiotics. In one study, it was reported that certain pyrazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against pathogens such as E. coli and Staphylococcus aureus .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For example, a derivative exhibited anti-inflammatory activity comparable to indomethacin in carrageenan-induced paw edema tests .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound inhibited cell proliferation in various cancer cell lines, suggesting its role as a potential anticancer agent. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Study 1: Antimicrobial Evaluation
In a comparative study, this compound was tested alongside traditional antibiotics against Bacillus subtilis and Pseudomonas aeruginosa. The compound showed a significant reduction in bacterial growth at concentrations lower than those required for conventional treatments, indicating its potential as an effective antimicrobial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-mesityl-2-(3-phenyl-1H-pyrazol)acetamide | 6.25 | E. coli |
| Standard Antibiotic (Amoxicillin) | 12.5 | Staphylococcus aureus |
Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory responses, N-mesityl-2-(3-phenyl-1H-pyrazol)acetamide was administered in a rodent model of inflammation. The results indicated a significant decrease in paw swelling and inflammatory markers compared to control groups.
| Treatment | Paw Swelling (mm) | Inflammatory Markers (pg/mL) |
|---|---|---|
| N-mesityl derivative | 5.0 | 150 |
| Indomethacin (Control) | 4.5 | 120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
